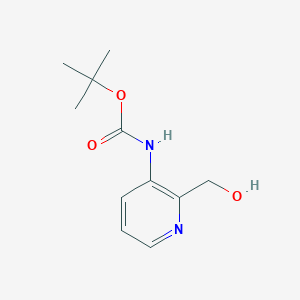

tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate

概述

描述

tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate: is an organic compound with the molecular formula C11H16N2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in organic synthesis and has various applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate typically involves the reaction of 2-(hydroxymethyl)pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

化学反应分析

Boc Deprotection Reactions

The Boc group undergoes acid-catalyzed cleavage to yield the free amine. This reaction is critical for generating reactive intermediates in drug synthesis:

Mechanism : Protonation of the carbamate oxygen increases electrophilicity, facilitating nucleophilic attack by water or alcohols to release CO₂ and tert-butanol .

Hydroxymethyl Group Oxidation

The primary alcohol moiety is oxidized to a carboxylic acid under mild conditions:

Applications : The carboxylic acid derivative serves as a precursor for amide couplings or metal-organic frameworks .

Reduction to Aminomethyl Derivatives

The hydroxymethyl group is reduced to an aminomethyl group via intermediate aldehyde formation:

Key Insight : LiAlH₄ achieves full reduction but requires anhydrous conditions .

Esterification and Etherification

The hydroxymethyl group reacts with acylating or alkylating agents:

Selectivity : Mitsunobu conditions favor inversion of configuration at the alcohol center .

Nucleophilic Substitution

The hydroxymethyl group is converted to a leaving group for substitution:

Example : Tosylation with TsCl in pyridine yields a tosylate intermediate, which reacts with sodium azide to form an azidomethyl derivative .

Cross-Coupling Reactions

The pyridine ring participates in metal-catalyzed couplings:

Challenges : Steric hindrance from the Boc group may reduce coupling efficiency .

科学研究应用

Based on the search results provided, here's what is known about the applications of compounds similar to "tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate":

1. tert-Butyl 6-(Hydroxymethyl)pyridin-3-ylcarbamate

- Applications: It is used as a reagent in monitoring dynamic glycosylation in vivo using supersensitive click chemistry in mammalian cells and early zebra fish embryogenesis .

2. tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate

3. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate

- Protective Activity: This compound, also known as M4, has shown a moderate protective effect on astrocytes against amyloid beta 1-42 due to a reduction in TNF-α and free radicals in cell cultures .

- Enzyme Inhibition: M4 can act as both β-secretase and an acetylcholinesterase inhibitor, which prevents amyloid beta peptide (Aβ) aggregation and the formation of fibrils (fAβ) from Aβ 1-42 .

Additional compounds and related information:

- tert-Butyl pyridin-3-ylcarbamate: This compound and related products are available for scientific research .

- Other tert-butyl carbamates include tert-Butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate, tert-Butyl 3-formyl-1H-indol-4-ylcarbamate, (2-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester, and others .

作用机制

The mechanism of action of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate involves its interaction with various molecular targets. It can act as a nucleophile or electrophile in different reactions, depending on the conditions. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .

相似化合物的比较

- tert-Butyl (3-hydroxypyridin-2-yl)carbamate

- tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate

- tert-Butyl (2-(hydroxymethyl)pyrrolidin-3-yl)carbamate

Uniqueness: tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications .

生物活性

tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate is a compound belonging to the carbamate family, characterized by its pyridine ring with a hydroxymethyl substitution. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C11H16N2O3

- Molecular Weight : Approximately 224.26 g/mol

- Physical State : Solid

- Solubility : Soluble in various organic solvents

Synthesis

The synthesis of this compound typically involves multiple steps, emphasizing the precision required in its production. The general synthetic route includes:

- Formation of the Pyridine Ring : Utilizing appropriate reagents to construct the pyridine framework.

- Hydroxymethylation : Introducing the hydroxymethyl group through specific chemical reactions.

- Carbamoylation : The final step involves attaching the tert-butyl carbamate moiety.

This multi-step process highlights the complexity and potential for optimization in synthesizing this compound.

Anticancer Potential

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines, such as MCF cells, suggesting its potential as a therapeutic agent against tumors. Flow cytometry results indicated a dose-dependent increase in apoptosis, with notable suppression of tumor growth in animal models.

The biological profile of this compound suggests several mechanisms through which it may exert its effects:

- Inhibition of Cell Proliferation : The compound appears to interfere with key signaling pathways involved in cell growth and survival.

- Induction of Apoptosis : Evidence shows that it activates apoptotic pathways, leading to programmed cell death in cancerous cells.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate | C11H16N2O3 | Similar structure but different substitution pattern; potential for distinct biological activity. |

| N-Methylpyridin-2-carboxamide | C7H8N2O | Lacks tert-butyl group; simpler structure; used in similar applications but with varied activity profiles. |

| 2-Hydroxymethylpyridine | C7H9NO | No carbamate functionality; serves as a precursor in synthetic pathways. |

This table illustrates how the specific substituents on this compound influence its solubility, reactivity, and biological interactions compared to these related compounds.

Applications in Drug Delivery

Beyond its anticancer properties, this compound has been explored for applications in drug delivery systems. Its incorporation into thermo-sensitive terpolymer hydrogels has shown promise for controlled release applications, with hydrogels exhibiting thermo-reversible properties that can be tuned based on environmental conditions.

Case Studies

- Anticancer Activity Study : A study involving the administration of this compound to tumor-bearing mice demonstrated significant tumor suppression compared to control groups. The study highlighted the compound's ability to enhance apoptosis rates and inhibit tumor growth effectively.

- Drug Delivery System Evaluation : Research evaluating the use of this compound in hydrogel formulations indicated that varying monomer feed ratios and crosslinker content could optimize swelling properties for targeted drug delivery applications.

属性

IUPAC Name |

tert-butyl N-[2-(hydroxymethyl)pyridin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-8-5-4-6-12-9(8)7-14/h4-6,14H,7H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVAWYIIXQYNEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590339 | |

| Record name | tert-Butyl [2-(hydroxymethyl)pyridin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824429-51-8 | |

| Record name | 1,1-Dimethylethyl N-[2-(hydroxymethyl)-3-pyridinyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=824429-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [2-(hydroxymethyl)pyridin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。